Cas no 899931-67-0 (2-{3-(4-bromophenyl)-1,4-diazaspiro4.6undeca-1,3-dien-2-ylsulfanyl}-N-(4-methylphenyl)acetamide)

2-{3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-ylsulfanyl}-N-(4-methylphenyl)acetamide is a structurally complex organic compound featuring a diazaspiro core, a bromophenyl substituent, and a thioether-linked acetamide moiety. This compound is of interest in medicinal chemistry and materials science due to its potential as a pharmacophore or synthetic intermediate. The presence of the bromophenyl group enhances reactivity for further functionalization, while the diazaspiro scaffold may contribute to conformational rigidity, improving binding selectivity. The thioether linkage and acetamide functionality offer versatility in chemical modifications. Its well-defined structure makes it suitable for applications in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. Proper handling and storage under inert conditions are recommended due to its sensitivity.
2-{3-(4-bromophenyl)-1,4-diazaspiro4.6undeca-1,3-dien-2-ylsulfanyl}-N-(4-methylphenyl)acetamide structure
899931-67-0 structure
商品名:2-{3-(4-bromophenyl)-1,4-diazaspiro4.6undeca-1,3-dien-2-ylsulfanyl}-N-(4-methylphenyl)acetamide
CAS番号:899931-67-0
MF:C24H26BrN3OS
メガワット:484.451743602753
CID:6327661
PubChem ID:22428849

2-{3-(4-bromophenyl)-1,4-diazaspiro4.6undeca-1,3-dien-2-ylsulfanyl}-N-(4-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-{3-(4-bromophenyl)-1,4-diazaspiro4.6undeca-1,3-dien-2-ylsulfanyl}-N-(4-methylphenyl)acetamide
    • 2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
    • F3168-0723
    • 2-((3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide
    • AKOS001793390
    • 899931-67-0
    • 2-{[3-(4-BROMOPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE
    • インチ: 1S/C24H26BrN3OS/c1-17-6-12-20(13-7-17)26-21(29)16-30-23-22(18-8-10-19(25)11-9-18)27-24(28-23)14-4-2-3-5-15-24/h6-13H,2-5,14-16H2,1H3,(H,26,29)
    • InChIKey: LVAHFUGQQATGTI-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C1C(=NC2(CCCCCC2)N=1)SCC(NC1C=CC(C)=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 483.09800g/mol
  • どういたいしつりょう: 483.09800g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 655
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 6.2

2-{3-(4-bromophenyl)-1,4-diazaspiro4.6undeca-1,3-dien-2-ylsulfanyl}-N-(4-methylphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3168-0723-2mg
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
899931-67-0 90%+
2mg
$59.0 2023-05-18
Life Chemicals
F3168-0723-5mg
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
899931-67-0 90%+
5mg
$69.0 2023-05-18
Life Chemicals
F3168-0723-4mg
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
899931-67-0 90%+
4mg
$66.0 2023-05-18
Life Chemicals
F3168-0723-5μmol
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
899931-67-0 90%+
5μl
$63.0 2023-05-18
Life Chemicals
F3168-0723-2μmol
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
899931-67-0 90%+
2μl
$57.0 2023-05-18
Life Chemicals
F3168-0723-3mg
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
899931-67-0 90%+
3mg
$63.0 2023-05-18
Life Chemicals
F3168-0723-30mg
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
899931-67-0 90%+
30mg
$119.0 2023-05-18
Life Chemicals
F3168-0723-25mg
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
899931-67-0 90%+
25mg
$109.0 2023-05-18
Life Chemicals
F3168-0723-40mg
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
899931-67-0 90%+
40mg
$140.0 2023-05-18
Life Chemicals
F3168-0723-50mg
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
899931-67-0 90%+
50mg
$160.0 2023-05-18

2-{3-(4-bromophenyl)-1,4-diazaspiro4.6undeca-1,3-dien-2-ylsulfanyl}-N-(4-methylphenyl)acetamide 関連文献

2-{3-(4-bromophenyl)-1,4-diazaspiro4.6undeca-1,3-dien-2-ylsulfanyl}-N-(4-methylphenyl)acetamideに関する追加情報

Compound CAS No. 899931-67-0: 2-{3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-ylsulfanyl}-N-(4-methylphenyl)acetamide

The compound with CAS No. 899931-67-0, named as 2-{3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-ylsulfanyl}-N-(4-methylphenyl)acetamide, is a highly specialized organic molecule with a complex structure and potential applications in various fields of chemistry and pharmacology. This compound is characterized by its spiro ring system, which is a unique structural feature that combines two rings fused at a single atom. The presence of the 1,4-diazaspiro[4.6]undeca-1,3-dien core suggests that this molecule belongs to a class of compounds known for their intricate ring systems and potential bioactivity.

Recent studies have highlighted the importance of spiro compounds in drug discovery due to their ability to adopt diverse conformations and interact with biological targets in novel ways. The 4-bromophenyl substituent in this molecule adds electron-withdrawing properties, which can influence the electronic environment of the spiro system and potentially enhance its reactivity or selectivity in biological systems. Additionally, the N-(4-methylphenyl)acetamide group introduces steric bulk and hydrophobicity, which may play a role in modulating the molecule's pharmacokinetic properties.

The synthesis of this compound involves a multi-step process that likely includes the formation of the spiro ring system through cyclization reactions followed by functionalization with the sulfanyl and acetamide groups. The use of advanced coupling reactions and protecting group strategies would be essential to achieve the desired stereochemistry and regioselectivity during the synthesis.

From a pharmacological perspective, this compound has shown promise in preliminary studies as a potential modulator of certain enzyme activities or receptor interactions. Its unique structure suggests that it may exhibit selectivity towards specific biological targets, making it a candidate for further investigation in drug development programs. Researchers have also explored its potential as a building block for constructing larger molecular frameworks with enhanced bioactivity.

In terms of applications, this compound could find utility in areas such as oncology, where spiro compounds have been implicated in targeting cancer cells through mechanisms like apoptosis induction or inhibition of key signaling pathways. Furthermore, its structural complexity makes it an interesting candidate for materials science applications, particularly in the design of advanced materials with tailored electronic properties.

Recent advancements in computational chemistry have enabled researchers to model the electronic properties and interaction profiles of this compound with unprecedented accuracy. These studies have provided valuable insights into its potential binding modes and pharmacodynamic properties, paving the way for experimental validation in vitro and in vivo.

In conclusion, 2-{3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-ylsulfanyl}-N-(4-methylphenyl)acetamide represents a cutting-edge example of modern organic chemistry's ability to design and synthesize complex molecules with tailored functionalities. Its unique structure and promising biological profile position it as a valuable asset for future research and development efforts across multiple disciplines.

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